molecular formula C22H23N5O3 B2585440 7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-33-4

7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2585440
CAS No.: 536999-33-4
M. Wt: 405.458
InChI Key: KRJYIOCJRFDRMQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a triazole ring and a pyrimidine ring. The structure features:

  • A 5-methyl group at position 3.
  • A 4,7-dihydro configuration, indicating partial saturation in the pyrimidine ring.
  • A 7-[4-(benzyloxy)-3-ethoxyphenyl] substituent, providing steric bulk and lipophilicity due to the benzyloxy and ethoxy groups at positions 4 and 3 of the phenyl ring, respectively.

The benzyloxy and ethoxy groups likely influence solubility, metabolic stability, and target binding compared to simpler aryl substituents.

Properties

IUPAC Name

7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-3-29-18-11-16(9-10-17(18)30-12-15-7-5-4-6-8-15)20-19(21(23)28)14(2)26-22-24-13-25-27(20)22/h4-11,13,20H,3,12H2,1-2H3,(H2,23,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJYIOCJRFDRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)N)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically begins with the preparation of the 1,2,4-triazole ring through the cyclization of appropriate precursors. Further steps involve the introduction of benzyloxy and ethoxyphenyl groups under controlled conditions, often using metal-catalyzed coupling reactions. Key intermediates are carefully purified to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production methods may utilize flow chemistry techniques for continuous synthesis, allowing for scalability and improved safety. Process optimization focuses on minimizing the use of hazardous reagents and maximizing the efficiency of each step, ensuring cost-effective large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions, including:

  • Oxidation: It can be oxidized using agents like potassium permanganate.

  • Reduction: Reduction can be achieved using hydrogenation techniques with palladium on carbon catalysts.

  • Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Common Reagents and Conditions: Typical reagents include bromine for halogenation, sodium borohydride for reductions, and Grignard reagents for nucleophilic additions. Reaction conditions such as temperature, solvent, and pH are optimized to favor the desired transformation.

Major Products Formed: Depending on the reaction, major products can vary from hydroxylated derivatives to completely reduced forms, providing a wide range of derivatives for further study.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile building block for the synthesis of complex molecules. Its reactivity and stability make it ideal for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biology, its analogs are investigated for their potential as enzyme inhibitors or modulators of biological pathways. They may interact with specific proteins, providing insights into cellular processes.

Medicine: The pharmaceutical industry explores its potential as a lead compound for drug development. Its unique structure allows for the design of derivatives with enhanced efficacy and reduced side effects.

Industry: Beyond academia, this compound finds applications in industrial chemistry, where it may be used in the formulation of new materials or as a catalyst in polymerization reactions.

Mechanism of Action

This compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism involves binding to the active site or allosteric sites, altering the conformation and activity of the target protein. Pathways affected include signal transduction and metabolic pathways, leading to varied biological outcomes.

Comparison with Similar Compounds

Key Observations :

  • Benzyloxy vs. Alkyl Groups : Benzyloxy/ethoxy substituents (target compound) confer higher metabolic stability than alkyl groups (e.g., isopropyl) due to resistance to oxidative degradation .
  • Positional Isomerism : The 4-benzyloxy-3-ethoxy configuration in the target compound may exhibit stronger π-π stacking interactions with aromatic residues in biological targets compared to 3-benzyloxy isomers .

Carboxamide Modifications at Position 6

The carboxamide group is conserved in many analogs but varies in its N-aryl substitution:

Compound Name N-Substituent on Carboxamide Biological Relevance Reference
Target Compound Unspecified (likely -NH2 or simple aryl) Standard hydrogen-bonding capability; balance between solubility and target affinity
N-(2-Methoxyphenyl)-5-methyl-7-(3-phenylmethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-Methoxyphenyl Enhanced solubility due to methoxy group; potential for improved pharmacokinetics
N-Cyclohexyl-2-(diallylamino)-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Cyclohexyl + diallylamino Bulky substituents may reduce bioavailability but increase target specificity

Key Observations :

  • Methoxy Substitution : Compounds with N-(2-methoxyphenyl) groups (e.g., ) demonstrate improved solubility compared to unsubstituted carboxamides, critical for oral bioavailability.
  • Bulky Groups: Cyclohexyl or diallylamino substituents (e.g., ) enhance selectivity for hydrophobic binding pockets but may limit membrane permeability.

Key Observations :

  • Antibacterial Activity : Benzylthio or benzyloxy groups (e.g., ) correlate with Gram-positive activity, likely due to enhanced membrane interaction.

Key Observations :

  • Multi-Component Reactions : Higher yields (e.g., 65–78% in ) are achieved using polar aprotic solvents like DMF and elevated temperatures.
  • Regioselectivity : Substituents like ethoxy or benzyloxy may require precise stoichiometric control to avoid byproducts .

Biological Activity

7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazolopyrimidine core with various substituents that enhance its biological activity. The structural formula is represented as follows:

C23H24N4O4\text{C}_{23}\text{H}_{24}\text{N}_{4}\text{O}_{4}

This structure is characterized by:

  • A triazolo[1,5-a]pyrimidine framework.
  • Functional groups such as benzyloxy and ethoxy that contribute to its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds structurally similar to our target compound demonstrated IC50 values ranging from 0.24 µM to 13.1 µM against different human cancer cell lines including MGC-803, HCT-116, and MCF-7 .

CompoundCell LineIC50 (µM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1
Compound 2HCT-1160.53
Compound 3MCF-73.91

The data suggests that modifications in the structure can lead to enhanced potency against specific cancer types.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, particularly at the G2/M phase. This is often mediated by downregulating critical signaling pathways such as the ERK signaling pathway .
  • Enzyme Interaction : The triazolopyrimidine core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit tubulin polymerization or act on cyclin-dependent kinases (CDKs), leading to reduced cell division and proliferation .
  • Regulation of Apoptotic Proteins : The compound influences the expression of proteins associated with apoptosis and cell cycle regulation, enhancing its anticancer efficacy.

Case Studies

Several case studies have highlighted the effectiveness of triazolopyrimidine derivatives:

  • Case Study 1 : A derivative similar to our compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 3.91 µM and induced apoptosis through mitochondrial pathways.
  • Case Study 2 : Another study demonstrated that a closely related compound inhibited the growth of HCT-116 cells at an IC50 of 0.53 µM by disrupting tubulin dynamics and triggering apoptosis via caspase activation.

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